4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one
Description
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one (hereafter referred to as Compound A) is a halogen-rich organic molecule featuring a cyclohexa-2,4-dien-1-one core substituted with bromine (Br) at positions 4 and 6 (via the anilino group) and iodine (I) at position 2. Its synthesis typically involves condensation reactions between 4-bromoaniline and halogenated benzaldehyde derivatives, followed by halogenation steps to introduce iodine .
Properties
CAS No. |
649560-29-2 |
|---|---|
Molecular Formula |
C13H8Br2INO |
Molecular Weight |
480.92 g/mol |
IUPAC Name |
4-bromo-2-[(4-bromophenyl)iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C13H8Br2INO/c14-9-1-3-11(4-2-9)17-7-8-5-10(15)6-12(16)13(8)18/h1-7,18H |
InChI Key |
XOFPBBFNPNVQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Br)I)O)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the protection of the aniline nitrogen using tert-butylsilyl chloride (TBS-Cl) in the presence of methyllithium as a deprotonating agent. This reaction is carried out in 2-methyltetrahydrofuran (2-MeTHF), an eco-friendly solvent . The protected intermediate is then subjected to further reactions, including halogenation and coupling reactions, to introduce the bromine and iodine atoms .
Chemical Reactions Analysis
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo Heck cross-coupling reactions facilitated by palladium nanocrystals on covalent organic frameworks (COFs), leading to the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, methyllithium, and tert-butylsilyl chloride. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may be explored for its potential therapeutic properties, although specific applications in medicine are still under research.
Mechanism of Action
The mechanism of action of 4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound’s halogen atoms and aniline group enable it to form strong interactions with biological molecules, potentially affecting various pathways. detailed studies on its exact mechanism of action and molecular targets are still ongoing .
Comparison with Similar Compounds
Key Structural Features :
- Halogen Substituents : Bromine and iodine atoms enhance electron-withdrawing effects, influencing redox behavior and stability.
Compound A is of interest in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., optoelectronic applications) due to its unique electronic profile .
Comparison with Similar Compounds
Structural Analogues with Different Halogen Substituents
Halogenation patterns significantly alter reactivity and applications. Key comparisons include:
Impact of Halogens :
Variations in the Anilino Substituent
The anilino group’s modifications influence molecular geometry and biological activity:
Key Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
